Cas no 5852-19-7 ((3,6-dichloro-1-benzothiophen-2-yl)(4-methylpiperazin-1-yl)methanone)
5852-19-7 structure
Product Name:(3,6-dichloro-1-benzothiophen-2-yl)(4-methylpiperazin-1-yl)methanone
Numero CAS:5852-19-7
MF:C14H14Cl2N2OS
MW:329.244760036469
CID:1610829
PubChem ID:794591
Update Time:2025-04-21
(3,6-dichloro-1-benzothiophen-2-yl)(4-methylpiperazin-1-yl)methanone Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3,6-dichloro-1-benzothiophen-2-yl)(4-methylpiperazin-1-yl)methanone
- (3,6-Dichloro-benzo[b]thiophen-2-yl)-(4-methyl-piperazin-1-yl)-methanone
- Methanone, (3,6-dichlorobenzo[b]thien-2-yl)(4-methyl-1-piperazinyl)-
- (3,6-dichloro-1-benzothiophen-2-yl)-(4-methylpiperazin-1-yl)methanone
- AKOS000532447
- AB00099314-01
- Cambridge id 5852197
- BIM-0035533.P001
- 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine
- Oprea1_687222
- SCHEMBL3455484
- 5852-19-7
- STL333461
- Oprea1_659311
- CBMicro_035691
- DTXSID60355240
-
- Inchi: 1S/C14H14Cl2N2OS/c1-17-4-6-18(7-5-17)14(19)13-12(16)10-3-2-9(15)8-11(10)20-13/h2-3,8H,4-7H2,1H3
- Chiave InChI: LKEMJHAHYXGXNL-UHFFFAOYSA-N
- Sorrisi: ClC1C2C=CC(=CC=2SC=1C(N1CCN(C)CC1)=O)Cl
Proprietà calcolate
- Massa esatta: 328.02062
- Massa monoisotopica: 328.020389
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 20
- Conta legami ruotabili: 1
- Complessità: 376
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 51.8
- XLogP3: 3.8
Proprietà sperimentali
- Densità: 1.412
- Punto di ebollizione: 490.2°C at 760 mmHg
- Punto di infiammabilità: 250.2°C
- Indice di rifrazione: 1.659
- PSA: 23.55
(3,6-dichloro-1-benzothiophen-2-yl)(4-methylpiperazin-1-yl)methanone Letteratura correlata
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
5852-19-7 ((3,6-dichloro-1-benzothiophen-2-yl)(4-methylpiperazin-1-yl)methanone) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso